3a-Carboxylic Acid vs. 3a-Aryl Substitution: Impact on Hydrogen-Bond Donor Capacity and Ligand Efficiency
The 3a-position substituent is a critical determinant of PBTA biological activity. CAS 155796-03-5 bears a carboxylic acid (–COOH) group at 3a, providing one hydrogen-bond donor and two acceptor atoms capable of interacting with ATP-binding site residues in CENP-E [1][2]. In contrast, the most extensively characterized CENP-E-active PBTA derivative (compound 1 in Yamane et al.) possesses a 3a-(p-tolyl) group—a purely hydrophobic substituent with zero hydrogen-bond donors [1]. This fundamental difference alters the pharmacophore from hydrophobic-driven binding to a mixed polar/hydrophobic interaction profile, directly affecting target engagement geometry.
| Evidence Dimension | Hydrogen-bond donor count at 3a-position substituent |
|---|---|
| Target Compound Data | 1 donor (carboxylic acid –OH); 2 acceptors (C=O, –OH) |
| Comparator Or Baseline | Yamane compound 1 (3a-(p-tolyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazole-1(2H)-one): 0 donors, 0 acceptors at 3a-substituent |
| Quantified Difference | Target offers 1 additional H-bond donor and 2 additional H-bond acceptors at the 3a-position |
| Conditions | Structural comparison based on published characterization of compound 1 [1] and chemical identity of CAS 155796-03-5 |
Why This Matters
Presence of a carboxylic acid at 3a enables hydrogen-bond interactions with kinase hinge or ribose-pocket residues that 3a-aryl analogs cannot make, potentially altering CENP-E ATP-competitive inhibition kinetics and selectivity profiles.
- [1] Yamane M, Sawada J, Ogo N, Ohba M, Ando T, Asai A. Identification of benzo[d]pyrrolo[2,1-b]thiazole derivatives as CENP-E inhibitors. Biochem Biophys Res Commun. 2019;519(3):505-511. doi:10.1016/j.bbrc.2019.09.028 View Source
- [2] Lystsova EA, Dmitriev MV, Maslivets AN, Khramtsova EE. Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles. Beilstein Journal of Organic Chemistry. 2023;19:646–657. doi:10.3762/bjoc.19.46 View Source
